![molecular formula C18H14BrNO3S2 B2632508 N-((5-benzoylthiophen-2-yl)methyl)-4-bromobenzenesulfonamide CAS No. 1797963-07-5](/img/structure/B2632508.png)
N-((5-benzoylthiophen-2-yl)methyl)-4-bromobenzenesulfonamide
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “N-((5-benzoylthiophen-2-yl)methyl)-4-bromobenzenesulfonamide” are not specified in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not specified in the search results .Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
Benzenesulfonamide derivatives have been investigated for their potential in photodynamic therapy (PDT) for cancer treatment. For instance, zinc phthalocyanines substituted with benzenesulfonamide derivatives containing Schiff base groups have shown remarkable properties as Type II photosensitizers. These compounds possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for the effectiveness of PDT in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial and Anti-inflammatory Applications
Sulfonamides bearing 1,4-benzodioxin ring, synthesized for their antibacterial potential, demonstrated good inhibitory activity against various bacterial strains. This suggests their potential as therapeutic agents for inflammatory diseases (Abbasi et al., 2017). Additionally, derivatives of celecoxib, a known anti-inflammatory drug, were modified to include benzenesulfonamide groups and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds showed promising results without causing significant tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).
Synthesis of Pharmaceutical Intermediates
Benzenesulfonamide derivatives have been utilized in the synthesis of various pharmaceutical intermediates. A notable example includes the electrophilic cyanation of aryl and heteroaryl bromides using N-cyano-N-phenyl-p-methylbenzenesulfonamide, demonstrating the versatility of benzenesulfonamide derivatives in creating complex organic molecules for potential pharmaceutical use (Anbarasan, Neumann, & Beller, 2011).
Selective Enzyme Inhibition
Research on benzenesulfonamide derivatives has also explored their potential as selective enzyme inhibitors. For example, 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives were synthesized and evaluated for their selectivity as cyclooxygenase-2 (COX-2) inhibitors, leading to the identification of compounds with potent and selective COX-2 inhibitory activity, which is beneficial for treating conditions like rheumatoid arthritis and osteoarthritis without the gastrointestinal side effects of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) (Hashimoto et al., 2002).
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activities .
Biochemical Pathways
Thiophene derivatives, however, have been associated with a variety of biological effects, suggesting that they may interact with multiple pathways .
Result of Action
Thiophene-based compounds have been associated with a variety of biological activities, suggesting potential therapeutic applications .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3S2/c19-14-6-9-16(10-7-14)25(22,23)20-12-15-8-11-17(24-15)18(21)13-4-2-1-3-5-13/h1-11,20H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJUYJPGZLTMJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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